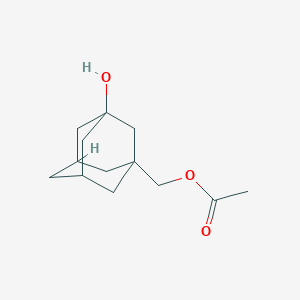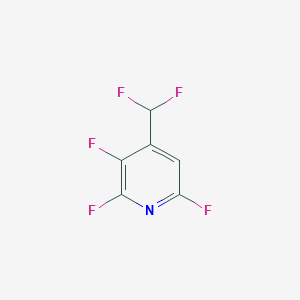
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound that has been found in various plants. It is a yellow crystalline solid with a molecular formula of C15H12O2 and a molecular weight of 224.25 g/mol. Chalcone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, inflammation, and microbial infections.
Wirkmechanismus
Chalcone exerts its biological effects through various mechanisms. It has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation. Chalcone has been shown to inhibit the activity of various enzymes involved in inflammation, including COX-2, LOX, and iNOS. It has also been found to scavenge reactive oxygen species (ROS) and enhance antioxidant defense mechanisms. Chalcone has been shown to inhibit the growth of microbial pathogens by disrupting their cell membrane and inhibiting their enzyme activity.
Biochemical and Physiological Effects:
Chalcone has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Chalcone has been found to reduce the levels of oxidative stress markers, such as MDA and ROS, and increase the levels of antioxidant enzymes, such as SOD and CAT. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized in the lab. It has low toxicity and can be easily administered to animals. Chalcone has been found to possess a broad range of biological activities, making it a useful tool for studying various diseases. However, (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one also has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It can also undergo rapid metabolism and elimination in vivo, which can affect its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one. One area of research is the development of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of novel targets and signaling pathways involved in the biological effects of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one. Chalcone could also be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the combination of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one with other drugs or natural compounds could be explored for synergistic effects and improved therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
Chalcone has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, antimicrobial, antidiabetic, and anticancer properties. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. It has also been found to modulate various signaling pathways involved in cancer development, including PI3K/Akt, NF-κB, and MAPK/ERK pathways.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-12-5-7-13(8-6-12)15(16)10-9-14-4-3-11-17-14/h3-11H,2H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIOHJNJFKEKD-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



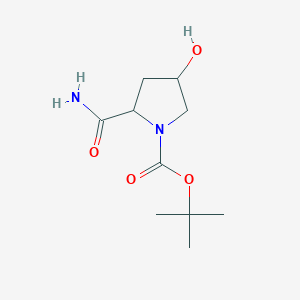
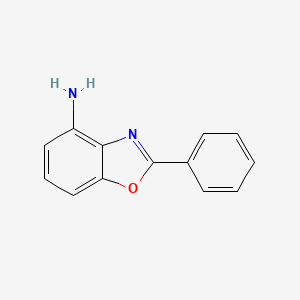
![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)
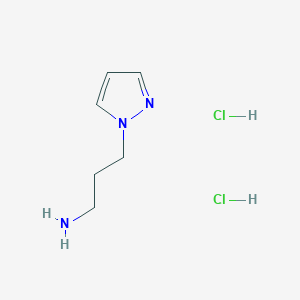

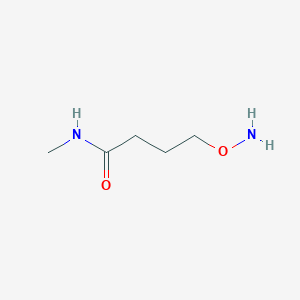
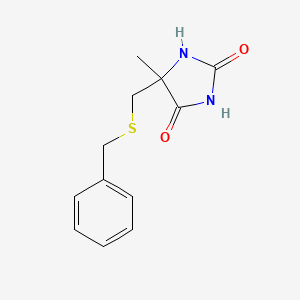
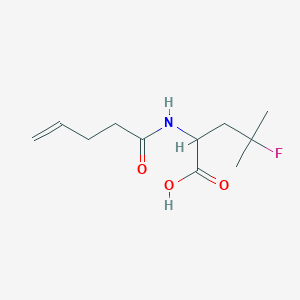

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)
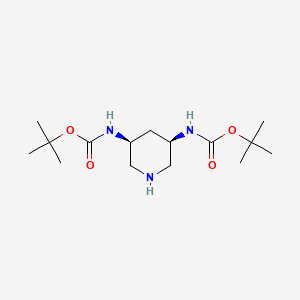
![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)
